molecular formula C13H14FN3O4S2 B12215986 2-(2-fluorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)butanamide

2-(2-fluorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B12215986
M. Wt: 359.4 g/mol
InChI Key: RUWSUXWDVUZDMD-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenoxy group, a methylsulfonyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)butanamide typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:

    Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 2-fluorophenol with an appropriate halogenating agent to form 2-fluorophenoxy halide.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the thiadiazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-fluorophenoxy)-5-(methylsulfonyl)pyridine
  • 4-(2-fluorophenoxy)-2-(methylsulfanyl)pyrimidine
  • 2-(2-fluorophenoxy)-5-methylaniline

Uniqueness

Compared to similar compounds, 2-(2-fluorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)butanamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its thiadiazole ring, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14FN3O4S2

Molecular Weight

359.4 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C13H14FN3O4S2/c1-3-9(21-10-7-5-4-6-8(10)14)11(18)15-12-16-17-13(22-12)23(2,19)20/h4-7,9H,3H2,1-2H3,(H,15,16,18)

InChI Key

RUWSUXWDVUZDMD-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)S(=O)(=O)C)OC2=CC=CC=C2F

Origin of Product

United States

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